What is the chemical structure of 1-acetylpiperidine-2-carbothioamide
What is the chemical structure of 1-acetylpiperidine-2-carbothioamide
The Chemical Architecture and Synthetic Utility of 1-Acetylpiperidine-2-carbothioamide: A Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry and diversity-oriented synthesis (DOS), functionalized piperidines serve as ubiquitous scaffolds. Among these, 1-acetylpiperidine-2-carbothioamide (CAS: 1485857-97-3) has emerged as a highly versatile synthetic intermediate. Characterized by a saturated six-membered nitrogenous ring, an N-acetyl protecting/directing group, and a highly reactive carbothioamide moiety, this organosulfur molecule bridges the gap between simple cyclic amines and complex, pharmacologically active heterocyclic systems[1].
As a Senior Application Scientist, I have structured this whitepaper to deconstruct the chemical topology of 1-acetylpiperidine-2-carbothioamide, detail the mechanistic causality behind its synthesis, and map its downstream applications in drug development.
Structural Deconstruction & Physicochemical Profile
The utility of 1-acetylpiperidine-2-carbothioamide stems from the orthogonal reactivity of its functional groups. The molecule can be dissected into three core domains:
-
The Piperidine Core: Provides a conformationally restricted, saturated framework that mimics natural alkaloids and enhances the lipophilicity of downstream drug candidates.
-
The N1-Acetyl Group ( N−COCH3 ): Serves a dual purpose. Synthetically, it acts as an amide protecting group, preventing the basic piperidine nitrogen from participating in unwanted nucleophilic side reactions during thionation. Pharmacologically, it probes the steric and electronic requirements of target binding pockets[1].
-
The C2-Carbothioamide Group ( −C(=S)NH2 ): The primary reactive center. Thioamides are naturally occurring isosteres of amides. The substitution of oxygen for sulfur alters the molecule's nucleophilicity and hydrogen-bonding profile, while significantly improving proteolytic stability against peptidases[2].
Quantitative Data Summary
To facilitate rapid reference for synthetic planning, the foundational physicochemical properties of 1-acetylpiperidine-2-carbothioamide are summarized below[1]:
| Property | Value / Specification |
| IUPAC Name | 1-acetylpiperidine-2-carbothioamide |
| CAS Registry Number | 1485857-97-3 |
| Molecular Formula | C8H14N2OS |
| Molecular Weight | 186.27 g/mol |
| Canonical SMILES | S=C(C1N(C(C)=O)CCCC1)N |
| Purity Standard | ≥ 98% (Typical commercial grade) |
| Storage Requirements | Cold-chain transportation; store in a cool, dry place |
Validated Synthesis Protocol: Thionation via Lawesson’s Reagent
The most robust methodology for synthesizing 1-acetylpiperidine-2-carbothioamide is the direct thionation of its oxygenated precursor, 1-acetylpiperidine-2-carboxamide. While phosphorus pentasulfide ( P4S10 ) is a classical reagent, Lawesson’s Reagent (LR) is preferred due to its superior solubility in organic solvents and higher chemoselectivity[3].
Causality-Driven Experimental Workflow
The following protocol is designed as a self-validating system. Every parameter is selected to maximize the thermodynamic driving force while suppressing byproduct formation.
Step 1: Preparation and Inertion
-
Action: Dissolve 1.0 equivalent of 1-acetylpiperidine-2-carboxamide in anhydrous toluene (10 mL/mmol). Purge the reaction vessel with Argon or Nitrogen.
-
Causality: Lawesson’s Reagent is highly sensitive to moisture. Water will rapidly hydrolyze LR, releasing toxic H2S gas and destroying the active thionating species. Toluene is chosen because its high boiling point (110°C) provides the necessary thermal energy to overcome the activation barrier of the thionation mechanism.
Step 2: Reagent Addition
-
Action: Add 0.55 equivalents of Lawesson's Reagent to the solution.
-
Causality: Why only 0.55 eq? In solution, the dimeric Lawesson’s Reagent dissociates into two highly reactive dithiophosphine ylide monomers. Therefore, 0.5 equivalents theoretically provide enough active monomer to thionate 1.0 equivalent of the amide. A slight 0.05 eq excess ensures complete conversion without complicating downstream purification[4].
Step 3: Thermal Activation
-
Action: Heat the mixture to reflux (110°C) and stir for 2–4 hours. Monitor progression via TLC or LC-MS.
-
Causality: The reaction proceeds via a Wittig-like mechanism. The active LR monomer undergoes a [2+2] cycloaddition with the carbonyl oxygen to form a four-membered oxathiaphosphetane intermediate. The thermodynamic driving force for the subsequent cycloreversion is the formation of a highly stable phosphorus-oxygen ( P=O ) double bond, which irreversibly yields the thioamide[3].
Step 4: Workup and Purification
-
Action: Cool to room temperature, concentrate under reduced pressure, and purify the crude residue via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).
Caption: Workflow and Wittig-like mechanism for the thionation of 1-acetylpiperidine-2-carboxamide.
Applications in Drug Development: Heterocyclic Scaffold Generation
In medicinal chemistry, 1-acetylpiperidine-2-carbothioamide is rarely the final drug candidate; rather, it is a highly prized precursor for constructing complex architectures. Its most prominent application is in the synthesis of thiazole-substituted piperidines (e.g., 2-(1,3-thiazol-2-yl)piperidine derivatives)[5].
The spatial arrangement of a saturated nitrogen heterocycle tethered to an aromatic sulfur-containing heterocycle creates a unique stereochemical environment frequently utilized in kinase inhibitors and GPCR ligands.
The Hantzsch Thiazole Synthesis Pathway
To construct the thiazole ring directly onto the piperidine scaffold, the carbothioamide undergoes a cyclocondensation reaction with an α -haloketone or α -haloaldehyde (such as bromoacetaldehyde).
Mechanistic Logic:
-
Nucleophilic Attack: The highly nucleophilic sulfur atom of the carbothioamide attacks the electrophilic α -carbon of the haloketone, displacing the halide leaving group and forming a thioimidate intermediate.
-
Cyclocondensation: The nitrogen atom of the thioamide then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: A subsequent loss of a water molecule aromatizes the newly formed five-membered ring, yielding the stable thiazole derivative[5].
Caption: Hantzsch-style cyclocondensation pathway to generate thiazole-piperidine derivatives.
By utilizing 1-acetylpiperidine-2-carbothioamide as the foundational building block, researchers can systematically alter the α -haloketone to generate a vast library of thiazole derivatives, driving structure-activity relationship (SAR) studies forward with high efficiency and chemical precision.
References
- Benchchem. "1-Acetylpiperidine-2-carbothioamide (CAS 1485857-97-3)." Benchchem Product Catalog.
- Hansen, T. N., & Olsen, C. A. "Contemporary Applications of Thioamides and Methods for their Synthesis." ChemRxiv (2023).
- National Institutes of Health (PMC). "Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives." NIH PubMed Central.
- Goodwin, M. D., et al. "Mechanochemical Synthesis of Thiolactams and Other Thioamides Using Lawesson's Reagent." ResearchGate (2022).
- Benchchem. "(2S)-2-(1,3-Thiazol-2-YL)piperidine." Benchchem Product Catalog.
